2-Methoxystypandrone

描述

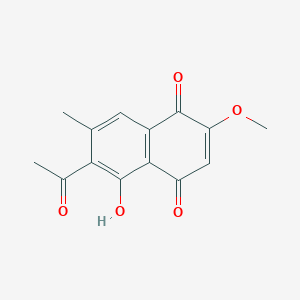

Structure

3D Structure

属性

IUPAC Name |

6-acetyl-5-hydroxy-2-methoxy-7-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-6-4-8-12(14(18)11(6)7(2)15)9(16)5-10(19-3)13(8)17/h4-5,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHJHOVVYKCJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)C=C(C2=O)OC)C(=C1C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234258 | |

| Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methoxystypandrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85122-21-0 | |

| Record name | 2-Methoxystypandrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85122-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085122210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxystypandrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 °C | |

| Record name | 2-Methoxystypandrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to 2-Methoxy-6-acetyl-7-methyljuglone: A Bioactive Naphthoquinone from Polygonum cuspidatum

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-6-acetyl-7-methyljuglone (MAM), a naturally occurring naphthoquinone isolated from the roots of Polygonum cuspidatum, has emerged as a promising phytochemical with significant pharmacological potential. This technical guide provides an in-depth overview of the core biological activities of MAM, focusing on its anticancer properties. It summarizes key quantitative data, details essential experimental protocols for its study, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Introduction

Polygonum cuspidatum, commonly known as Japanese knotweed, is a perennial plant that has been a staple in traditional Asian medicine for centuries. Its rhizomes are a rich source of a diverse array of bioactive compounds, including stilbenes, anthraquinones, and naphthoquinones. Among these, 2-methoxy-6-acetyl-7-methyljuglone (MAM) has garnered considerable scientific interest due to its potent cytotoxic effects against various cancer cell lines. This guide focuses on the isolation, characterization, and mechanisms of action of MAM, providing a technical framework for its further investigation and potential therapeutic development.

Biological Activities and Quantitative Data

MAM exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It induces programmed cell death in cancer cells through multiple mechanisms, including apoptosis and necroptosis. The cytotoxic efficacy of MAM has been quantified across various cancer cell lines, with IC50 values generally falling in the low micromolar range.

Table 1: Cytotoxicity of 2-Methoxy-6-acetyl-7-methyljuglone (MAM) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A549 | Lung Cancer | ≤ 10 | [1] |

| B16-F10 | Melanoma | ≤ 10 | [1] |

| MCF7 | Breast Cancer | ≤ 10 | [1] |

| HepG2 | Liver Cancer | ≤ 10 | [1] |

| BEL-7402 | Liver Cancer | Data not specified | [2] |

| H1299 | Lung Cancer | Data not specified | [3] |

| HCT116 | Colon Cancer | Data not specified | [3] |

| HT29 | Colon Cancer | Data not specified | [3] |

Note: Specific IC50 values are often presented graphically in the source literature; a general value of ≤ 10 µM is consistently reported for various cancer cell lines.

Key Signaling Pathways Modulated by MAM

MAM exerts its anticancer effects by modulating several critical signaling pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers downstream signaling cascades leading to cell death.

H2O2-dependent JNK Activation and iNOS/NO-mediated Cell Death

A primary pathway initiated by MAM involves the production of hydrogen peroxide (H2O2). This leads to the activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. Activated JNK then promotes the expression of inducible nitric oxide synthase (iNOS), resulting in the generation of nitric oxide (NO). The subsequent nitrosative stress is a key driver of both apoptosis and necroptosis in cancer cells[2].

MAPK-mediated DNA Damage Response

MAM also activates the broader mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK1/2, and p38. This activation contributes to an iNOS/NO-mediated DNA damage response, which involves the activation of the ATM/Chk2 pathway, further pushing the cancer cells towards apoptosis[2].

RIP1/RIP3-mediated Necroptosis

In certain cancer cell types, particularly those resistant to apoptosis, MAM can induce necroptosis, a form of programmed necrosis. This process is mediated by the receptor-interacting protein 1 (RIP1) and receptor-interacting protein 3 (RIP3) kinase complex[3][4].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer activities of MAM.

Isolation of 2-Methoxy-6-acetyl-7-methyljuglone (MAM)

A general protocol for the isolation of MAM from Polygonum cuspidatum involves the following steps. Specific details may vary based on the source material and laboratory equipment.

-

Extraction: The dried and powdered rhizomes of Polygonum cuspidatum are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature.

-

Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which is typically enriched with MAM, is subjected to column chromatography on silica gel. The column is eluted with a gradient of petroleum ether and ethyl acetate.

-

Purification: Fractions containing MAM are further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of MAM (e.g., 0.1, 1, 5, 10, 25 µM) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with MAM at the desired concentration and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: The cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by MAM.

-

Protein Extraction: After treatment with MAM, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., JNK, p-JNK, iNOS, caspases, PARP, Bcl-2 family members, RIP1, RIP3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

2-Methoxy-6-acetyl-7-methyljuglone, a naphthoquinone from Polygonum cuspidatum, demonstrates significant potential as an anticancer agent. Its ability to induce both apoptosis and necroptosis through the modulation of key signaling pathways, including the JNK/iNOS/NO axis and MAPK pathways, makes it a compelling candidate for further preclinical and clinical investigation. The technical information provided in this guide serves as a foundational resource for researchers aiming to explore the therapeutic utility of MAM. Future studies should focus on elucidating its in vivo efficacy and safety profile, optimizing its delivery, and exploring its potential in combination therapies to overcome drug resistance in cancer.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 2-Methoxystypandrone in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 2-Methoxystypandrone, a naphthoquinone with significant biological activities. Due to the limited direct experimental evidence for its complete biosynthesis, this document presents a scientifically inferred pathway based on established principles of plant secondary metabolism, particularly the biosynthesis of related naphthoquinones. It is intended to serve as a foundational resource for researchers aiming to elucidate and potentially engineer this pathway for novel therapeutic applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the polyketide pathway, a common route for the formation of aromatic compounds in plants.[1][2] This pathway utilizes acetyl-CoA and malonyl-CoA as primary building blocks. The proposed sequence of enzymatic reactions is as follows:

-

Polyketide Chain Assembly: The pathway is likely initiated by a type III polyketide synthase (PKS).[2][3] This enzyme catalyzes the iterative condensation of one molecule of acetyl-CoA with multiple molecules of malonyl-CoA to form a linear polyketide chain.

-

Cyclization and Aromatization: The unstable polyketide intermediate undergoes intramolecular cyclization and subsequent aromatization to form a naphthalenone scaffold. This step is often spontaneous but can be facilitated by the PKS or other dedicated enzymes.

-

Hydroxylation and Oxidation: A series of hydroxylation and oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, modify the naphthalenone core to create the characteristic di-keto structure of a naphthoquinone and introduce hydroxyl groups at specific positions.[4]

-

C-Methylation and C-Acetylation: The methyl and acetyl groups on the aromatic ring are likely introduced through the action of specific C-methyltransferases and C-acetyltransferases, respectively, using S-adenosyl methionine (SAM) and acetyl-CoA as donors.

-

O-Methylation: The final step is the O-methylation of a hydroxyl group to form the methoxy group at the C-2 position. This reaction is catalyzed by an O-methyltransferase (OMT), with SAM serving as the methyl donor.[5][6]

The following diagram illustrates this proposed pathway:

Quantitative Data on Naphthoquinone Biosynthesis

While specific quantitative data for this compound biosynthesis is not yet available, studies on other plant-derived naphthoquinones in cell cultures provide valuable benchmarks for expected yields. The production of these secondary metabolites is often low in undifferentiated cells but can be significantly enhanced through optimization of culture conditions and the use of elicitors.

| Naphthoquinone | Plant Species | Culture System | Elicitor | Yield | Reference |

| Shikonin | Arnebia euchroma | Suspension Culture | None | 1.4 g/L | |

| Shikonin | Arnebia sp. | Air-lift Bioreactor | None | 25.5 µg/mL | [7][8] |

| Plumbagin | Plumbago rosea | Hairy Root Culture | Chitosan | ~2.5 mg/g DW | [9] |

| Juglone | Juglans regia | Cell Suspension | Fungal elicitors | ~150 µg/g FW | N/A |

DW: Dry Weight, FW: Fresh Weight. Data is illustrative and may vary based on specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments required to investigate the biosynthesis of this compound.

Plant Cell Culture Initiation and Maintenance

-

Explant Sterilization:

-

Select healthy plant tissue (e.g., leaves, stems) from Polygonum cuspidatum or other source plants.

-

Wash thoroughly with running tap water for 30 minutes.

-

In a laminar flow hood, immerse in 70% (v/v) ethanol for 1 minute.

-

Surface sterilize with a 1-2% (v/v) sodium hypochlorite solution containing a few drops of Tween-20 for 10-15 minutes.

-

Rinse 3-5 times with sterile distilled water.

-

-

Callus Induction:

-

Cut the sterilized explants into small pieces (approx. 1 cm²).

-

Place them on a solid callus induction medium, such as Murashige and Skoog (MS) medium, supplemented with appropriate plant growth regulators (e.g., 2,4-D, NAA, BAP), 3% (w/v) sucrose, and 0.8% (w/v) agar.

-

Incubate in the dark at 25 ± 2°C.

-

-

Suspension Culture Initiation:

-

Transfer friable callus to a liquid MS medium with a similar hormone composition but lacking agar.

-

Place the flasks on an orbital shaker at 100-120 rpm at 25 ± 2°C in the dark.

-

Subculture every 2-3 weeks by transferring a portion of the cell suspension to fresh medium.[8]

-

Elicitation of Secondary Metabolite Production

-

Elicitor Preparation:

-

Biotic Elicitors: Prepare fungal elicitors by autoclaving and homogenizing mycelia of a selected fungus (e.g., Aspergillus niger). Prepare chitosan solutions by dissolving in dilute acetic acid and adjusting the pH.[9]

-

Abiotic Elicitors: Prepare solutions of methyl jasmonate or salicylic acid in a small amount of ethanol and then dilute with sterile water.

-

-

Elicitation Protocol:

-

Add the filter-sterilized elicitor solution to the plant cell suspension culture during the exponential growth phase.

-

Test a range of elicitor concentrations and exposure times to determine the optimal conditions for this compound production.

-

Harvest the cells and the medium at different time points after elicitation for analysis.[10]

-

Extraction and Quantification of this compound

-

Extraction:

-

Separate the cells from the culture medium by filtration.

-

Lyophilize the cells and grind them into a fine powder.

-

Extract the powdered cells with methanol or ethanol using sonication or shaking for several hours.[11]

-

For the medium, perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate or chloroform.

-

-

Purification:

-

Combine the extracts and evaporate the solvent under reduced pressure.

-

Redissolve the crude extract in an appropriate solvent and subject it to column chromatography on silica gel or Sephadex LH-20 for purification.[12]

-

-

Quantification:

-

Analyze the purified fractions and crude extracts using High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector.

-

Use an authentic standard of this compound to create a calibration curve for quantification.

-

Confirm the identity of the compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

-

Enzyme Assays

-

Protein Extraction:

-

Harvest fresh plant cells and grind them to a fine powder in liquid nitrogen.

-

Extract total protein using an extraction buffer containing protease inhibitors.

-

Centrifuge to remove cell debris and determine the protein concentration of the supernatant (e.g., using the Bradford assay).

-

-

Polyketide Synthase (PKS) Assay:

-

Prepare a reaction mixture containing the protein extract, acetyl-CoA, [¹⁴C]-malonyl-CoA, and other necessary cofactors in a suitable buffer.

-

Incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and extract the products with ethyl acetate.

-

Analyze the products by thin-layer chromatography (TLC) and autoradiography or by liquid scintillation counting.

-

-

O-Methyltransferase (OMT) Assay:

-

Prepare a reaction mixture containing the protein extract, the putative hydroxylated precursor of this compound, and S-adenosyl-[methyl-¹⁴C]-methionine (SAM).

-

Incubate and then extract the methylated product.

-

Quantify the radiolabeled product using liquid scintillation counting or analyze by HPLC.

-

-

Oxidoreductase Assay:

-

These assays are typically spectrophotometric and monitor the change in absorbance of cofactors like NAD(P)H at 340 nm.[4]

-

The reaction mixture should contain the protein extract, the substrate (a proposed intermediate in the pathway), and NAD(P)H or NAD(P)⁺.

-

Experimental and Logical Workflow

The elucidation of the this compound biosynthetic pathway requires a systematic approach, integrating plant cell culture, metabolic profiling, and biochemical assays. The following diagram outlines a logical workflow for this research.

This guide provides a comprehensive framework for initiating and advancing research into the biosynthesis of this compound. The proposed pathway, quantitative benchmarks, and detailed protocols are intended to accelerate the discovery and characterization of the enzymes involved, ultimately enabling the metabolic engineering of this valuable natural product.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Type III polyketide synthases in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enzyme Activity Measurement for Oxidoreductases Using Spectrophotometric Assays - Creative Enzymes [creative-enzymes.com]

- 5. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced production of napthoquinone metabolite (shikonin) from cell suspension culture of Arnebia sp. and its up-scaling through bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchtrend.net [researchtrend.net]

- 10. phytojournal.com [phytojournal.com]

- 11. mdpi.com [mdpi.com]

- 12. Isolation and chemopreventive evaluation of novel naphthoquinone compounds from Alkanna tinctoria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical methods for the extraction and identification of secondary metabolite production in 'in vitro' plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxystypandrone: A Technical Overview of its Antioxidant and Immunomodulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxystypandrone, a naturally occurring naphthoquinone, has demonstrated significant potential as a therapeutic agent owing to its antioxidant and immunomodulatory properties. This technical guide provides an in-depth analysis of the available scientific data on this compound, focusing on its mechanisms of action, quantitative effects, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

Oxidative stress and inflammation are key pathological features of numerous chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The search for novel compounds that can modulate these processes is a major focus of modern drug discovery. This compound has emerged as a promising candidate due to its ability to interact with key signaling pathways involved in cellular stress responses and immunity. This document summarizes the current understanding of its biological activities.

Antioxidant Properties

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), thereby preventing cellular damage. The antioxidant potential of this compound is attributed to its chemical structure, which allows it to donate electrons and scavenge free radicals.

In Vitro Antioxidant Activity

Table 1: In Vitro Antioxidant Activity of this compound (Illustrative Data)

| Assay | IC50 (µM) of this compound | Positive Control (e.g., Ascorbic Acid) IC50 (µM) |

| DPPH Radical Scavenging | Data Not Available | ~15 |

| ABTS Radical Cation Scavenging | Data Not Available | ~10 |

Note: The data in this table is illustrative. Actual IC50 values would need to be determined experimentally.

Immunomodulatory Effects

This compound has been shown to exert significant immunomodulatory effects, primarily through the inhibition of pro-inflammatory pathways in immune cells such as macrophages.

Inhibition of Pro-inflammatory Mediators

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). Studies have indicated that this compound can suppress the production of these inflammatory molecules.

Table 2: Immunomodulatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages (Illustrative Data)

| Inflammatory Marker | Concentration of this compound (µM) | Percentage Inhibition (%) |

| TNF-α | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | |

| IL-6 | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | |

| iNOS Protein Expression | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | |

| COX-2 Protein Expression | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Note: This table provides an example of how quantitative data on the immunomodulatory effects of this compound would be presented. Specific experimental data is required to populate this table.

Signaling Pathways

The biological effects of this compound are mediated through its interaction with key intracellular signaling pathways, most notably the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway.

Activation of the Nrf2 Antioxidant Response Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This compound is hypothesized to activate this protective pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's bioactivities.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and decolorize the DPPH radical.

-

Reagents: DPPH solution (0.1 mM in methanol), this compound stock solution (in DMSO), Ascorbic acid (positive control).

-

Procedure:

-

Prepare serial dilutions of this compound and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of each dilution to respective wells.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.

-

Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the concentration.

-

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the procedure for inducing an inflammatory response in macrophages and treating them with this compound.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Procedure:

-

Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant for cytokine analysis (ELISA for TNF-α and IL-6) and nitric oxide measurement (Griess assay).

-

Lyse the cells to extract total protein for Western blot analysis of iNOS and COX-2 expression.

-

Western Blot Analysis for NF-κB p65 Phosphorylation and Nrf2 Nuclear Translocation

This protocol details the detection of key proteins in the NF-κB and Nrf2 signaling pathways.

-

Sample Preparation:

-

For p-p65: Treat RAW 264.7 cells with this compound and/or LPS as described above. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

For Nrf2: After treatment, perform nuclear and cytoplasmic fractionation using a commercial kit.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto a 10% SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-p65, p65, Nrf2, Lamin B1 (nuclear marker), or β-actin (cytoplasmic/loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Measurement of Intracellular ROS Production

The DCFH-DA assay is used to measure intracellular ROS levels.

-

Reagents: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) stock solution (10 mM in DMSO), Hanks' Balanced Salt Solution (HBSS).

-

Procedure:

-

Seed cells in a 96-well black plate and treat with this compound and/or a ROS inducer (e.g., H2O2).

-

Wash the cells with HBSS.

-

Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C.

-

Wash the cells with HBSS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

-

Conclusion

This compound exhibits promising antioxidant and immunomodulatory properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. The available data suggests its potential as a lead compound for the development of novel therapeutics for inflammatory and oxidative stress-related diseases. However, further research is required to obtain comprehensive quantitative data on its efficacy and to fully elucidate the molecular details of its mechanism of action. The experimental protocols provided in this guide offer a framework for conducting such investigations.

The Core Mechanism of Action of 2-Methoxystypandrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxystypandrone (2-MS) is a naturally occurring naphthoquinone that has demonstrated significant therapeutic potential, primarily in the realms of neuroprotection, immunomodulation, and bone homeostasis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of 2-MS. The primary modes of action involve the intricate modulation of key cellular signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and the inactivation of Glycogen Synthase Kinase 3β (GSK3β), which subsequently activates β-catenin signaling. Furthermore, 2-MS exhibits potent anti-osteoclastogenic effects by disrupting the RANKL-induced TRAF6-TAK1 signaling axis. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling cascades to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction

This compound, a naphthoquinone isolated from plants such as Polygonum cuspidatum, has emerged as a molecule of interest for its diverse pharmacological properties.[1] Unlike the extensively studied 2-Methoxyestradiol, this compound's primary characterized activities are not in oncology but in neuroprotection following ischemic events and in the regulation of bone cell differentiation. Its immunomodulatory effects are closely linked to its influence on inflammatory signaling pathways. This guide will dissect the core mechanisms through which 2-MS exerts its effects at the molecular level.

Neuroprotective and Immunomodulatory Mechanism of Action

In the context of acute ischemic stroke, this compound has been shown to ameliorate brain injury by preserving the integrity of the blood-brain barrier (BBB) and promoting neurogenesis.[2][3] These effects are attributed to its dual action on two critical signaling pathways: the NF-κB and GSK3β/β-catenin pathways.

Inhibition of the NF-κB Signaling Pathway

This compound blocks inflammatory responses by impairing NF-κB signaling.[2][3] This inhibition limits the inflammation and oxidative stress that contribute to BBB breakdown following an ischemic event. By suppressing the NF-κB pathway, 2-MS reduces the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

Inactivation of GSK3β and Activation of β-Catenin Signaling

Concurrently, this compound promotes the expression of neurodevelopmental proteins and enhances endogenous neurogenesis.[2][3] This is achieved through the inactivation of Glycogen Synthase Kinase 3β (GSK3β). In its active state, GSK3β phosphorylates β-catenin, marking it for degradation. By inhibiting GSK3β, 2-MS allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of genes involved in neuroprotection and neurogenesis.[2][3]

Anti-Osteoclastogenic Mechanism of Action

This compound has been identified as a potent inhibitor of osteoclastogenesis, the process of differentiation of osteoclasts, which are responsible for bone resorption.[1][4] This activity is central to its potential application in treating bone diseases characterized by excessive bone loss.

Inhibition of RANKL-Induced Signaling

The primary mechanism of the anti-osteoclastogenic effect of 2-MS is the repression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL)-mediated signaling.[1][4] 2-MS prevents the formation of the TRAF6-TAK1 signaling complex, a critical early event in RANKL-induced osteoclast differentiation.[1][4] The disruption of this complex leads to the downstream inhibition of both the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[1][4] This, in turn, suppresses the nuclear translocation and activation of key transcription factors for osteoclastogenesis, including NF-κB, c-Fos, and Nuclear Factor of Activated T-cells c1 (NFATc1).[1][4]

Quantitative Data

| Activity | Assay | Cell Line | Parameter | Value | Reference |

| Inhibition of Osteoclast Differentiation | RANKL-induced osteoclastogenesis | RAW264.7 | IC50 | ~3 µM | [4] |

| Inhibition of Osteoclast Differentiation | RANKL and M-CSF-induced osteoclastogenesis | Mouse Bone Marrow Macrophages (BMMs) | IC50 | ~6 µM | [4] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed, step-by-step protocols are often proprietary or available only in the full-text versions of research articles. However, based on the cited literature, the following outlines the general methodologies used to elucidate the mechanism of action of this compound.

Osteoclastogenesis Assay

This assay is fundamental to assessing the anti-osteoclastogenic activity of 2-MS.

-

Cell Culture: Murine macrophage-like RAW264.7 cells or primary bone marrow-derived macrophages (BMMs) are cultured in appropriate media.

-

Induction of Osteoclastogenesis: Cells are stimulated with recombinant RANKL (and M-CSF for BMMs) to induce differentiation into osteoclasts.

-

Treatment: Cells are co-treated with varying concentrations of this compound.

-

Staining: After a period of incubation (typically 4-5 days), cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

Western blotting is employed to detect changes in the protein levels and phosphorylation status of key signaling molecules.

-

Cell Lysis: Cells treated with or without 2-MS and the relevant stimuli (e.g., RANKL) are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-GSK3β, β-catenin, p65 subunit of NF-κB).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured, indicating the presence and relative abundance of the target protein.

Neurogenesis and Immunomodulation Assays

-

In Vivo Ischemic Stroke Model: A common model is the middle cerebral artery occlusion (MCAO) model in mice. 2-MS is administered, and outcomes such as infarct volume, neurological deficit scores, and survival rates are measured.[2]

-

Immunohistochemistry: Brain tissue sections are stained for markers of neurogenesis (e.g., Doublecortin - DCX) and inflammation (e.g., CD11b for microglia, iNOS, COX-2).[2]

-

Cell Viability Assays (MTT/MTS): To assess cytotoxicity and neuroprotective effects in vitro, neuronal cell lines are subjected to an insult (e.g., oxygen-glucose deprivation) with and without 2-MS treatment, and cell viability is measured.

-

NF-κB Reporter Assays: Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase). A decrease in reporter gene activity in the presence of 2-MS indicates inhibition of the NF-κB pathway.

-

β-catenin Activation Assay: The nuclear translocation of β-catenin can be visualized by immunofluorescence microscopy or quantified in nuclear fractions by Western blotting. Reporter gene assays for TCF/LEF-dependent transcription can also be used to measure β-catenin signaling activity.

Conclusion

This compound exhibits a multifaceted mechanism of action centered on the modulation of fundamental signaling pathways involved in inflammation, cell survival, and differentiation. Its ability to inhibit NF-κB and activate β-catenin signaling provides a strong rationale for its neuroprotective and immunomodulatory properties. Furthermore, its targeted disruption of the RANKL/TRAF6-TAK1 axis underscores its potential as a therapeutic agent for bone disorders. Further research is warranted to fully elucidate the quantitative aspects of its interactions with these pathways and to explore its therapeutic efficacy in clinical settings. This guide provides a foundational understanding for scientists and researchers aiming to further investigate and develop this compound as a novel therapeutic agent.

References

- 1. This compound represses RANKL-mediated osteoclastogenesis by down-regulating formation of TRAF6-TAK1 signalling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound ameliorates brain function through preserving BBB integrity and promoting neurogenesis in mice with acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound represses RANKL-mediated osteoclastogenesis by down-regulating formation of TRAF6–TAK1 signalling complexes - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxystypandrone: A Technical Guide to its Neuroprotective and Neurogenic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxystypandrone (2-MS), a naturally occurring naphthoquinone, has emerged as a promising therapeutic candidate for neurological disorders, particularly those involving ischemic injury. This document provides a comprehensive technical overview of the neuroprotective and neurogenic effects of 2-MS. It consolidates key quantitative data from preclinical studies, details the experimental protocols used to evaluate its efficacy, and visualizes the core signaling pathways implicated in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Core Mechanisms of Action

This compound exerts its beneficial effects in the central nervous system through a dual mechanism. Firstly, it provides neuroprotection by mitigating the inflammatory cascade and oxidative stress that follow ischemic injury, thereby preserving the integrity of the blood-brain barrier (BBB). Secondly, it actively promotes neurogenesis, facilitating the generation of new neurons to repair damaged tissue. These actions are primarily mediated through the modulation of the NF-κB and GSK3β/β-catenin signaling pathways.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound in a murine model of acute ischemic stroke induced by middle cerebral artery occlusion (MCAO).

Table 1: Effects of this compound on Survival and Neurological Deficits

| Treatment Group | Dosage (µg/kg, i.v.) | Survival Rate (%) | Neurological Score |

| Sham | - | 100 | 0 |

| I/R + Vehicle | - | 50 | 3.5 ± 0.5 |

| I/R + 2-MS | 10 | 70 | 2.5 ± 0.5 |

| I/R + 2-MS | 30 | 80 | 2.0 ± 0.4 |

| I/R + 2-MS | 100 | 90 | 1.5 ± 0.5 |

| Data adapted from a study on ischemic/reperfusion (I/R) injury in mice.[1][3] |

Table 2: Impact of this compound on Brain Infarction and Edema

| Treatment Group | Dosage (µg/kg, i.v.) | Infarct Volume (%) | Brain Water Content (%) |

| Sham | - | 0 | 78.5 ± 1.0 |

| I/R + Vehicle | - | 45 ± 5 | 82.5 ± 1.5 |

| I/R + 2-MS | 10 | 35 ± 4 | 81.0 ± 1.2 |

| I/R + 2-MS | 30 | 25 ± 3 | 80.0 ± 1.0 |

| I/R + 2-MS | 100 | 15 ± 2 | 79.0 ± 1.0 |

| Data represents the percentage of the brain hemisphere affected by infarct and edema.[1][2] |

Table 3: Neurogenesis Markers in Response to this compound Treatment

| Treatment Group | Dosage (µg/kg, i.v.) | DCX-positive Cells (cells/mm²) in SVZ | DCX-positive Cells (cells/mm²) in SGZ |

| Sham | - | 50 ± 8 | 45 ± 7 |

| I/R + Vehicle | - | 20 ± 5 | 18 ± 4 |

| I/R + 2-MS | 100 | 85 ± 10 | 80 ± 9 |

| DCX (Doublecortin) is a marker for migrating neuroblasts. SVZ: Subventricular Zone; SGZ: Subgranular Zone.[1] |

Signaling Pathways

The neuroprotective and neurogenic effects of this compound are attributed to its modulation of key intracellular signaling cascades.

Inhibition of NF-κB Signaling Pathway

In the context of ischemic injury, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, such as iNOS and COX-2, exacerbating neuronal damage. This compound intervenes by impairing this signaling cascade, thus blocking the inflammatory response.[1][4][5]

Activation of GSK3β/β-catenin Signaling Pathway

This compound promotes neurogenesis through the inactivation of Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, GSK3β is active and phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus. 2-MS inactivates GSK3β, leading to the stabilization and accumulation of β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator with TCF/LEF transcription factors to upregulate the expression of neuroprotective and neurodevelopmental genes, such as Bcl-2 and doublecortin (DCX), thereby promoting neuronal survival and neurogenesis.[1][6][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the neuroprotective and neurogenic effects of this compound.

Middle Cerebral Artery Occlusion (MCAO) Mouse Model

This protocol establishes a model of focal cerebral ischemia that mimics human ischemic stroke.

-

Animal Preparation: Adult male C57BL/6 mice (25-30g) are used. Anesthesia is induced with 2% isoflurane. Body temperature is maintained at 37 ± 0.5°C throughout the surgical procedure using a heating pad.

-

Surgical Procedure:

-

A midline neck incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is carefully dissected and ligated distally. A microvascular clip is temporarily placed on the CCA and ICA.

-

A small incision is made in the ECA stump.

-

A 6-0 nylon monofilament with a silicon-coated tip (tip diameter 0.21-0.22 mm) is introduced into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA), approximately 9-10 mm from the carotid bifurcation.

-

For transient ischemia, the filament is left in place for a defined period (e.g., 2 hours) and then withdrawn to allow for reperfusion. For permanent ischemia, the filament is left in place.

-

The neck incision is sutured, and the animal is allowed to recover from anesthesia.

-

-

Treatment: this compound (10-100 µg/kg) or vehicle is administered intravenously (i.v.) at the time of reperfusion or at specified time points post-occlusion.

-

Outcome Measures: Neurological deficit scoring, infarct volume measurement (TTC staining), and brain water content are assessed at 24-72 hours post-MCAO.[9][10][11]

Assessment of Blood-Brain Barrier (BBB) Integrity

This protocol uses Evans Blue dye to quantify the permeability of the BBB.

-

Procedure:

-

At a predetermined time point after MCAO and treatment, mice are anesthetized.

-

A 2% solution of Evans Blue dye in saline is injected intravenously (2 ml/kg).

-

The dye is allowed to circulate for 1 hour.

-

Mice are then transcardially perfused with saline until the perfusate from the right atrium is clear.

-

The brain is removed, and the ischemic and non-ischemic hemispheres are separated and weighed.

-

Each tissue sample is homogenized in a solution of PBS and trichloroacetic acid (TCA).

-

The homogenate is centrifuged, and the supernatant is collected.

-

The fluorescence of the Evans Blue dye in the supernatant is measured using a spectrophotometer at an excitation of 620 nm and an emission of 680 nm.

-

-

Quantification: The concentration of Evans Blue is calculated from a standard curve and expressed as µg of dye per gram of brain tissue.[1][2][12]

Immunohistochemistry for Neurogenesis Markers

This protocol is for the detection of Doublecortin (DCX), a marker for newly generated migrating neurons.

-

Tissue Preparation:

-

Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

-

Brains are removed and post-fixed in 4% PFA overnight, then transferred to a 30% sucrose solution for cryoprotection.

-

30 µm coronal sections are cut using a cryostat.

-

-

Staining Procedure:

-

Free-floating sections are washed in PBS.

-

Endogenous peroxidase activity is quenched with 3% H₂O₂ in methanol.

-

Sections are blocked with a solution containing normal serum and Triton X-100 to prevent non-specific antibody binding and to permeabilize membranes.

-

Sections are incubated with a primary antibody against DCX (e.g., goat anti-DCX, 1:400) overnight at 4°C.

-

After washing, sections are incubated with a biotinylated secondary antibody (e.g., horse anti-goat IgG, 1:200) for 2 hours at room temperature.

-

Sections are then incubated with an avidin-biotin-peroxidase complex (ABC kit).

-

The signal is visualized using 3,3'-diaminobenzidine (DAB) as a chromogen, which produces a brown precipitate.

-

Sections are mounted on gelatin-coated slides, dehydrated, and coverslipped.

-

-

Analysis: The number of DCX-positive cells is counted in specific regions of interest, such as the subventricular zone (SVZ) and the subgranular zone (SGZ) of the dentate gyrus, using a light microscope.[13][14][15]

Western Blotting for Signaling Proteins

This protocol is used to quantify the expression levels of key proteins such as Bcl-2 and β-catenin.

-

Protein Extraction:

-

Brain tissue from the peri-infarct region is homogenized in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

The lysate is centrifuged at 14,000 x g for 15 minutes at 4°C.

-

The supernatant containing the total protein is collected.

-

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer:

-

Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto an SDS-PAGE gel.

-

Proteins are separated by size via gel electrophoresis.

-

The separated proteins are transferred from the gel to a PVDF membrane.

-

-

Immunodetection:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated with primary antibodies against β-catenin or Bcl-2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is used to normalize protein levels.

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis: The density of the protein bands is quantified using densitometry software and normalized to the loading control.[16][17][18][19]

Conclusion and Future Directions

The evidence presented in this guide strongly supports the potential of this compound as a therapeutic agent for ischemic stroke and potentially other neurodegenerative conditions. Its ability to concurrently reduce inflammation and promote endogenous repair mechanisms makes it a particularly attractive candidate for further development. Future research should focus on elucidating the precise molecular targets of 2-MS within the NF-κB and GSK3β/β-catenin pathways, conducting more extensive preclinical studies to evaluate its efficacy in different models of neurological disease, and exploring its pharmacokinetic and safety profiles to pave the way for potential clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [bio-protocol.org]

- 3. Using Evans Blue Dye to Determine Blood‐Brain Barrier Integrity in Rodents | Semantic Scholar [semanticscholar.org]

- 4. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | GSK-3 and Wnt Signaling in Neurogenesis and Bipolar Disorder [frontiersin.org]

- 8. Frontiers | WNT signaling at the intersection between neurogenesis and brain tumorigenesis [frontiersin.org]

- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mouse Middle Cerebral Artery Occlusion/Reperfusion Model and Treatment [bio-protocol.org]

- 12. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [en.bio-protocol.org]

- 13. uvic.ca [uvic.ca]

- 14. 2.6. Immunohistochemistry [bio-protocol.org]

- 15. Frontiers | Doublecortin in Oligodendrocyte Precursor Cells in the Adult Mouse Brain [frontiersin.org]

- 16. benchchem.com [benchchem.com]

- 17. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 18. bio-rad.com [bio-rad.com]

- 19. edspace.american.edu [edspace.american.edu]

An In-Depth Technical Guide on the Role of 2-Methoxystypandrone in Preserving Blood-Brain Barrier Integrity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 2-Methoxystypandrone (2-MS), a naturally occurring naphthoquinone, in preserving the integrity of the blood-brain barrier (BBB). The document synthesizes current scientific findings, presenting detailed experimental protocols, quantitative data, and elucidated signaling pathways to support further research and drug development in the field of neuroprotection.

Executive Summary

The blood-brain barrier is a critical neurovascular unit that protects the central nervous system from harmful substances. Its disruption is a key pathological event in various neurological disorders, including ischemic stroke. This compound has emerged as a promising therapeutic agent with the potential to mitigate BBB breakdown. This guide details the mechanisms by which 2-MS exerts its protective effects, primarily through the attenuation of inflammatory and oxidative stress pathways.

Mechanism of Action: Attenuation of Neuroinflammation and Oxidative Stress

This compound preserves blood-brain barrier integrity primarily by mitigating the inflammatory cascade and oxidative stress that are triggered by cerebral ischemic/reperfusion (I/R) injury. The core mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Following an ischemic event, the production of reactive oxygen species (ROS) and pro-inflammatory cytokines increases, leading to the activation of NF-κB. This transcription factor then upregulates the expression of downstream inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes, in turn, produce nitric oxide and prostaglandins, which contribute to vasodilation, increased vascular permeability, and neuronal damage.

This compound intervenes in this process by impairing NF-κB signaling, which leads to a downstream reduction in the expression of iNOS and COX-2.[1][2] This anti-inflammatory action is crucial for maintaining the structural and functional integrity of the BBB.

Signaling Pathways

The protective effects of this compound on the blood-brain barrier are orchestrated through the modulation of key signaling pathways.

Figure 1: NF-κB Signaling Pathway in BBB Disruption and 2-MS Intervention.

While the primary mechanism involves NF-κB, the role of other related pathways, such as the Nrf2 and NLRP3 inflammasome pathways, is also of significant interest in the context of oxidative stress and inflammation, respectively. Naphthoquinones, the class of compounds to which 2-MS belongs, have been shown to modulate the Nrf2 pathway, a key regulator of the antioxidant response.[3] Furthermore, the NLRP3 inflammasome is a critical component of the innate immune response and is activated during ischemic stroke, contributing to neuroinflammation and BBB damage.[4][5][6][7][8]

Figure 2: Potential Role of 2-MS in the Nrf2 Antioxidant Response Pathway.

References

- 1. Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB inhibits TNF-induced accumulation of ROS that mediate prolonged MAPK activation and necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]

- 8. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Studies of 2-Methoxystypandrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxystypandrone, a naturally occurring naphthoquinone, has garnered scientific interest for its potential therapeutic properties. While in vivo studies have highlighted its neuroprotective and anti-inflammatory effects, a comprehensive understanding of its direct cytotoxic profile at the cellular level remains an area of active investigation. This technical guide provides an overview of the known biological activities of this compound, with a focus on its influence on key signaling pathways. In the absence of specific published cytotoxicity data, this document also presents a generalized, yet detailed, experimental protocol for assessing the in vitro cytotoxicity of this compound, which can serve as a foundational methodology for researchers. Furthermore, this guide includes a template for the systematic presentation of quantitative cytotoxicity data and visual representations of the compound's known signaling pathways and a proposed experimental workflow.

Introduction

This compound is a naphthoquinone compound that has been identified as a potentially valuable therapeutic agent. Existing research has primarily focused on its in vivo effects, demonstrating its capacity to ameliorate brain function and preserve the integrity of the blood-brain barrier in models of acute ischemic stroke. These protective effects are attributed to its immunomodulatory and anti-inflammatory activities. However, to fully characterize its potential as a drug candidate, particularly in oncology, it is imperative to establish its in vitro cytotoxic profile against a range of cell lines. This document aims to bridge the current information gap by providing a framework for conducting and interpreting preliminary cytotoxicity studies of this compound.

Known Biological Activities and Signaling Pathways

While direct cytotoxicity studies are not extensively available, research has elucidated some of the molecular mechanisms through which this compound exerts its biological effects. The compound is known to modulate key signaling pathways involved in inflammation and cellular survival.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in various diseases, including cancer. By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory genes.

β-catenin Signaling Pathway

In the context of neurogenesis, this compound has been observed to activate the β-catenin signaling pathway. This is achieved through the inactivation of Glycogen Synthase Kinase 3β (GSK3β), a key negative regulator of β-catenin. The subsequent accumulation and nuclear translocation of β-catenin lead to the transcription of genes involved in cell proliferation and differentiation.

Proposed Protocol for In Vitro Cytotoxicity Assessment

To facilitate the systematic evaluation of this compound's cytotoxic potential, the following protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided. This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate Buffered Saline (PBS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow

2-Methoxystypandrone: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxystypandrone, a naphthoquinone found in Polygonum cuspidatum, has garnered significant interest within the scientific community for its potential therapeutic properties, including its anti-inflammatory and neuroprotective effects.[1] A critical parameter for the effective study and application of this compound in a laboratory and drug development setting is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known and expected solubility of this compound, a detailed experimental protocol for its quantitative determination, and a summary of its interaction with key signaling pathways. Due to the limited availability of precise quantitative solubility data in peer-reviewed literature, this guide combines reported qualitative information with a robust experimental framework to empower researchers to ascertain precise solubility values for their specific applications.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative information from chemical suppliers provides a foundational understanding of its solubility.[1] The following table summarizes the expected solubility based on this information and the general principle that "like dissolves like." As a moderately polar naphthoquinone, this compound is anticipated to be soluble in a range of polar aprotic and some polar protic solvents.

| Solvent | Chemical Formula | Type | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Reported as a suitable solvent | A versatile solvent capable of dissolving a wide range of polar and nonpolar compounds.[1] |

| Acetone | C₃H₆O | Polar Aprotic | Reported as a suitable solvent | A common organic solvent that is effective for many moderately polar compounds.[1] |

| Chloroform | CHCl₃ | Weakly Polar | Reported as a suitable solvent | Suitable for dissolving many organic compounds of intermediate polarity.[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Weakly Polar | Reported as a suitable solvent | A common solvent in organic chemistry with a polarity suitable for many natural products.[1] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Reported as a suitable solvent | A moderately polar solvent often used in chromatography and extractions of natural products.[1] |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data for this compound, the shake-flask method is a reliable and widely accepted technique.[2][3][4] This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or incubator. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.[2]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the controlled temperature to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vial at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step removes any remaining solid particles.[2][4]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

A calibration curve must be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Report the solubility in standard units such as mg/mL or mol/L, specifying the temperature at which the measurement was performed.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Relevant Signaling Pathway: NF-κB Inhibition

This compound has been identified as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][5] This pathway is a central regulator of inflammation, and its inhibition is a key mechanism behind the anti-inflammatory effects of this compound.[1][6]

The simplified diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully characterized in scientific literature, this guide provides researchers with the necessary qualitative information and a detailed experimental framework to determine these crucial parameters. The provided shake-flask protocol offers a standardized method for obtaining reliable and reproducible solubility data, which is essential for advancing the research and development of this compound as a potential therapeutic agent. Furthermore, understanding its inhibitory action on the NF-κB pathway provides a molecular basis for its observed anti-inflammatory properties and highlights its potential in drug discovery.

References

Stability of 2-Methoxystypandrone: A Technical Guide for Researchers

An In-depth Technical Guide on the Stability of 2-Methoxystypandrone Under Various Laboratory Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring naphthoquinone found in plants such as Polygonum cuspidatum, Rhamnus fallax, and Ventilago calyculata, has garnered significant interest for its diverse biological activities. As with any compound intended for research or therapeutic development, understanding its stability under various laboratory conditions is paramount. This technical guide provides a comprehensive overview of the stability of this compound, drawing upon general principles of natural product stability and data from related naphthoquinone compounds due to the limited availability of specific quantitative stability data for this compound in the public domain. This guide outlines potential degradation pathways, recommended stability testing protocols, and analytical methodologies for assessing the integrity of this promising bioactive molecule.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 260.24 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 187 °C | --INVALID-LINK-- |

| CAS Number | 85122-21-0 | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

General Principles of Naphthoquinone Stability

Naphthoquinones, the chemical class to which this compound belongs, are known to be susceptible to degradation under various conditions. Understanding these general tendencies is crucial for handling and storing this compound.

-

pH Sensitivity: The stability of phenolic compounds, including many naphthoquinones, is often pH-dependent. Alkaline conditions can lead to the deprotonation of hydroxyl groups, forming phenoxide ions that are more susceptible to oxidation. Some studies have shown that certain phenolic compounds are not stable at high pH.

-

Thermal Liability: Elevated temperatures can accelerate degradation reactions. The rate of chemical degradation can increase two- to three-fold for every 10°C rise in temperature.

-

Photostability: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the degradation of light-sensitive compounds.

-

Oxidative Degradation: The quinone moiety is redox-active and can be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species.

-

Solvent Effects: The choice of solvent can influence the stability of a compound. Protic solvents may participate in degradation reactions, while the polarity of the solvent can affect reaction rates.

Forced Degradation Studies: A Framework for this compound

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While specific data for this compound is not available, a typical forced degradation study would involve subjecting the compound to the stress conditions outlined in the table below. The goal is to achieve a modest level of degradation (e.g., 5-20%) to allow for the identification of primary degradation products.

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified duration. | Hydrolysis of labile functional groups. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH at room temperature for a specified duration. | Hydrolysis, oxidation promoted by alkaline conditions. |

| Oxidative Degradation | 3-30% H₂O₂ at room temperature for a specified duration. | Oxidation of the quinone ring and other susceptible moieties. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) or solution at elevated temperatures for a specified duration. | Thermally induced decomposition. |

| Photodegradation | Exposure to UV and/or visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). | Photochemically induced degradation. |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. Below are generalized protocols for conducting forced degradation studies, which should be adapted and optimized for this compound.

General Stock Solution Preparation

-

Accurately weigh a known amount of this compound.

-

Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) to a known concentration (e.g., 1 mg/mL). This will serve as the stock solution.

Forced Degradation Experimental Protocols

-

Acidic Degradation:

-

To a known volume of the stock solution, add an equal volume of an appropriate concentration of hydrochloric acid (e.g., 0.2 M to achieve a final concentration of 0.1 M HCl).

-

Incubate the solution at a specified temperature (e.g., room temperature or 60°C) for a predetermined time.

-

At specified time points, withdraw an aliquot, neutralize it with a suitable base (e.g., NaOH), and dilute with mobile phase to the target concentration for analysis.

-

-

Basic Degradation:

-